SCH28080

描述

not related structurally to other known anti-ulcer agents; inhibits histamine-stimulated gastric secretion; prevents gastric lesions induced by aspirin, indomethacin & ethanol

属性

IUPAC Name |

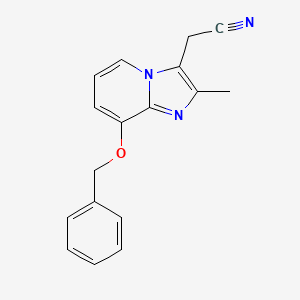

2-(2-methyl-8-phenylmethoxyimidazo[1,2-a]pyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-13-15(9-10-18)20-11-5-8-16(17(20)19-13)21-12-14-6-3-2-4-7-14/h2-8,11H,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKJFEPAUKAXNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=C(C2=N1)OCC3=CC=CC=C3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226971 | |

| Record name | SCH 28080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76081-98-6 | |

| Record name | SCH 28080 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076081986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH 28080 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCH-28080 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00427X161I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SCH28080

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH28080 is a pioneering compound in the class of potassium-competitive acid blockers (P-CABs), which represents a distinct class of gastric acid suppressants. This technical guide delineates the molecular mechanism of action of this compound, its interaction with the gastric H+/K+-ATPase, and the physiological consequences of this interaction. The document provides a comprehensive overview of the signaling pathways involved in gastric acid secretion, detailed experimental protocols for studying the effects of this compound, and a summary of its kinetic parameters. While the clinical development of this compound was halted due to findings of hepatotoxicity, its mechanism of action continues to be a critical area of study for the development of new and safer P-CABs.[1]

Introduction: The Role of the Gastric H+/K+-ATPase in Acid Secretion

Gastric acid secretion is the final step in a complex signaling cascade within the parietal cells of the stomach lining. This process is primarily mediated by the H+/K+-ATPase, a proton pump located in the apical membrane of these cells. The H+/K+-ATPase is a member of the P-type ATPase family and is responsible for the active transport of H+ ions out of the parietal cell in exchange for K+ ions, leading to the acidification of the gastric lumen.

The activity of the H+/K+-ATPase is tightly regulated by various physiological stimuli, including histamine, acetylcholine, and gastrin. These secretagogues bind to their respective receptors on the basolateral membrane of parietal cells, triggering intracellular signaling pathways that ultimately lead to the translocation and activation of the H+/K+-ATPase at the secretory canaliculi.

Molecular Mechanism of Action of this compound

This compound exerts its potent antisecretory effect by directly and reversibly inhibiting the gastric H+/K+-ATPase. The core of its mechanism lies in its nature as a potassium-competitive inhibitor.

Competitive Inhibition at the Potassium Binding Site

Kinetic studies have unequivocally demonstrated that this compound competitively inhibits the H+/K+-ATPase with respect to potassium ions (K+).[2][3] This means that this compound and K+ vie for the same binding site on the luminal domain of the enzyme. By binding to the K+ site, this compound prevents the conformational changes necessary for the dephosphorylation of the enzyme and the subsequent transport of H+ ions into the gastric lumen. This competitive interaction is a hallmark of the P-CAB class of inhibitors and distinguishes them from proton pump inhibitors (PPIs), which form a covalent bond with the enzyme.

The Binding Domain of this compound

Site-directed mutagenesis studies have pinpointed the binding domain of this compound to a region near the M5-6 luminal loop of the H+/K+-ATPase α-subunit.[4] This binding site is strategically located to obstruct the access of K+ to its binding site within the ion-translocating domain of the pump, effectively blocking the enzyme's catalytic cycle.

pH-Dependent Accumulation

This compound is a weak base with a pKa of 5.6. This characteristic facilitates its accumulation in the acidic environment of the secretory canaliculi of stimulated parietal cells. In this acidic milieu, this compound becomes protonated, which is the more active form of the inhibitor. This targeted accumulation at the site of action enhances its inhibitory potency.

Signaling Pathways

To fully appreciate the mechanism of this compound, it is essential to understand the signaling pathways that regulate gastric acid secretion, which this compound effectively blocks.

Caption: Signaling pathway of gastric acid secretion and inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes key kinetic parameters.

| Parameter | Value | Species | Preparation | Conditions | Reference |

| IC₅₀ | 1.3 µM | Guinea Pig | Purified H+/K+-ATPase | 5 mM KCl | [3] |

| Kᵢ | 24 nM | Swine | Gastric Vesicles (ATPase activity) | pH 7 | [5] |

| Kᵢ | 275 nM | Swine | Gastric Vesicles (pNPPase activity) | pH 7 | [5] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo assessment of this compound's effect on H+/K+-ATPase activity and gastric acid secretion.

In Vitro H+/K+-ATPase Inhibition Assay Using Isolated Gastric Vesicles

This protocol describes the measurement of H+/K+-ATPase activity in isolated gastric vesicles and its inhibition by this compound.

1. Preparation of Gastric Vesicles (H+/K+-ATPase enriched): a. Obtain fresh gastric mucosa from a suitable animal model (e.g., hog or rabbit). b. Homogenize the tissue in a buffered sucrose solution. c. Perform differential centrifugation to isolate the microsomal fraction. d. Further purify the H+/K+-ATPase-containing vesicles using a density gradient centrifugation (e.g., with Ficoll or sucrose). e. Resuspend the purified vesicles in a suitable buffer and store at -80°C.

2. H+/K+-ATPase Activity Assay: a. Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, and KCl. b. Add the isolated gastric vesicles to the reaction mixture. c. To induce proton transport, add a protonophore (e.g., nigericin or valinomycin) to dissipate any generated proton gradient that could inhibit the enzyme. d. Pre-incubate the mixture with varying concentrations of this compound or vehicle control. e. Initiate the reaction by adding ATP. f. Incubate at 37°C for a defined period. g. Stop the reaction by adding an acid solution (e.g., trichloroacetic acid). h. Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., the Fiske-Subbarow method). i. Calculate the specific activity of the H+/K+-ATPase and the percentage of inhibition by this compound.

Caption: Experimental workflow for in vitro H+/K+-ATPase inhibition assay.

In Vivo Measurement of Gastric Acid Secretion in a Rat Model

This protocol outlines a method to assess the in vivo efficacy of this compound in inhibiting gastric acid secretion.

1. Animal Preparation: a. Use adult male rats (e.g., Sprague-Dawley). b. Anesthetize the rats (e.g., with urethane). c. Perform a tracheotomy to ensure a clear airway. d. Surgically expose the stomach and insert a catheter into the forestomach for gastric perfusion and another at the pylorus for collecting the perfusate.

2. Gastric Perfusion and Acid Secretion Measurement: a. Perfuse the stomach with a saline solution at a constant rate. b. Collect the gastric effluent at regular intervals. c. Stimulate gastric acid secretion using a secretagogue such as histamine or pentagastrin, administered intravenously or subcutaneously. d. Once a stable stimulated acid secretion rate is achieved, administer this compound intravenously or orally. e. Continue collecting the gastric perfusate. f. Titrate the collected samples with a standardized NaOH solution to a neutral pH to determine the amount of secreted acid.

3. Data Analysis: a. Calculate the acid output (in µEq/min) for each collection period. b. Compare the acid output before and after the administration of this compound to determine the percentage of inhibition.

Conclusion

This compound is a potent, reversible, and potassium-competitive inhibitor of the gastric H+/K+-ATPase. Its mechanism of action, centered on the competitive blockade of the potassium binding site on the luminal side of the proton pump, has been a cornerstone for the development of the P-CAB class of drugs. Although its own clinical journey was cut short, the in-depth understanding of its interaction with the H+/K+-ATPase continues to inform and guide the design of next-generation acid suppressants with improved safety and efficacy profiles. The experimental methodologies and kinetic data presented in this guide provide a solid foundation for researchers in the field of gastric acid-related disorders and drug development.

References

- 1. Inhibition kinetics of the gastric H,K-ATPase by K-competitive inhibitor this compound as a tool for investigating the luminal ion pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mechanism of gastric antisecretory effect of SCH 28080 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a K+-competitive inhibitor of the gastric H,K-ATPase, binds near the M5-6 luminal loop, preventing K+ access to the ion binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

SCH28080: A Technical Guide to a Reversible H+/K+-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH28080, with the chemical name 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, is a potent and selective, reversible inhibitor of the gastric proton pump, the H+/K+-ATPase.[1][2] As a member of the potassium-competitive acid blocker (P-CAB) class of compounds, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of key concepts.

Introduction

The gastric H+/K+-ATPase is the final step in the pathway of acid secretion in the stomach, making it a prime target for the management of acid-related disorders. This compound emerged as a significant research tool and a lead compound for a new class of acid suppressants due to its direct and reversible inhibition of the proton pump.[2][4][5] Unlike PPIs, which require acidic conversion to an active form and form covalent bonds with the enzyme, this compound acts competitively with potassium ions (K+), offering a more rapid onset of action.[3][6]

Chemical Structure

The chemical structure of this compound is provided below. It is a hydrophobic amine and a weak base with a pKa of 5.6.[1][2]

Chemical Name: 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile

Source: ResearchGate (Note: This is a placeholder, a proper chemical structure diagram would be generated)

Mechanism of Action

This compound exerts its inhibitory effect by competing with K+ at its binding site on the luminal side of the H+/K+-ATPase.[1][2][7] The enzyme cycles between two primary conformations, E1 (ion-binding sites facing the cytoplasm) and E2 (ion-binding sites facing the lumen). This compound preferentially binds to the E2-P and E2 forms of the enzyme, preventing the K+-stimulated dephosphorylation of the phosphoenzyme intermediate, which is a critical step in the catalytic cycle.[1][8] This blockage of the enzyme cycle effectively halts the exchange of intracellular H+ for extracellular K+, thereby inhibiting acid secretion.[2]

Being a weak base, this compound accumulates in the acidic environment of the parietal cell canaliculus in its protonated form, which is the active inhibitory species.[1][2]

Binding Site

Site-directed mutagenesis and structural studies have elucidated the binding site of this compound on the H+/K+-ATPase.[9][10][11] It binds to a pocket located in the luminal vestibule of the enzyme, near the M5-M6 loop, effectively blocking the access of K+ to its deeper binding site.[9][10] Key residues involved in the binding of this compound are located in the transmembrane helices M5 and M6 and the extracellular loop connecting them.[10][11][12]

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified in various in vitro systems. The following tables summarize key quantitative data.

Table 1: Inhibitory Constants (Ki)

| Parameter | Value | Species | Preparation | pH | Notes | Reference |

| Ki (vs K+ for ATPase activity) | 24 nM | Swine | Gastric Vesicles | 7.0 | Competitive inhibition | [1] |

| Ki (vs K+ for pNPPase activity) | 275 nM | Swine | Gastric Vesicles | 7.0 | Competitive inhibition | [1] |

Table 2: Half Maximal Inhibitory Concentration (IC50)

| Parameter | Value | Species | Preparation | Conditions | Reference |

| IC50 (vs K+/H+-ATPase) | 1.3 µM | Guinea Pig | Purified Gastric Membranes | 5 mM KCl | [7] |

| IC50 (vs Histamine-stimulated acid response) | Not significantly different from K+ stimulated | Guinea Pig | Isolated Parietal Cells | - | [7] |

| IC50 (vs K+-stimulated acid response) | Not significantly different from Histamine stimulated | Guinea Pig | Isolated Parietal Cells | - | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of H+/K+-ATPase inhibitors. Below are representative protocols for key experiments.

Preparation of H+/K+-ATPase-Enriched Gastric Vesicles

This protocol is adapted from methods used in early studies of this compound.

-

Homogenization: Scraped gastric mucosa is homogenized in a buffered sucrose solution (e.g., 250 mM sucrose, 2 mM HEPES, pH 7.4).

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cell debris and mitochondria.

-

Gradient Centrifugation: The resulting supernatant is layered onto a discontinuous sucrose gradient and centrifuged at high speed to separate membrane fractions.

-

Vesicle Collection: The fraction enriched in H+/K+-ATPase is collected from the interface of the sucrose layers, washed, and resuspended in a suitable buffer. Vesicles are stored at -80°C.

H+/K+-ATPase Activity Assay

This assay measures the ATP hydrolytic activity of the enzyme by quantifying the amount of inorganic phosphate (Pi) released.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, and KCl.

-

Inhibitor Incubation: Pre-incubate the gastric vesicles with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Initiation of Reaction: Start the reaction by adding ATP to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an ice-cold solution of trichloroacetic acid (TCA) or sodium dodecyl sulfate (SDS).

-

Phosphate Quantification: Centrifuge to pellet the protein. The amount of Pi in the supernatant is determined colorimetrically using a malachite green-based or Fiske-Subbarow method.

-

Data Analysis: Construct a dose-response curve to determine the IC50 value of this compound.

Ion Transport Assay in Gastric Glands

This assay assesses the effect of inhibitors on acid secretion in a more physiologically relevant system.

-

Isolation of Gastric Glands: Gastric glands are isolated from rabbit or guinea pig gastric mucosa by collagenase digestion.

-

Measurement of Acid Accumulation: Acid accumulation is indirectly measured using the accumulation of a weak base like aminopyrine labeled with a radioisotope (e.g., 14C-aminopyrine).

-

Experimental Setup: Isolated glands are incubated with a secretagogue (e.g., histamine, dibutyryl cAMP) in the presence of varying concentrations of this compound.

-

Quantification: The amount of radiolabeled aminopyrine accumulated in the glands is measured by liquid scintillation counting.

-

Data Analysis: The inhibition of secretagogue-stimulated aminopyrine accumulation is calculated to determine the potency of this compound.

Logical Relationships and Key Concepts

The following diagram illustrates the logical flow from the physiological context to the molecular mechanism of this compound.

Conclusion

This compound is a pivotal molecule in the study of gastric acid secretion and the development of novel anti-secretory agents. Its reversible, K+-competitive mechanism of action on the H+/K+-ATPase provides a valuable tool for researchers and a foundation for the development of next-generation acid suppressants. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field of pharmacology and drug development.

References

- 1. SCH 28080 is a lumenally acting, K+-site inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of the inhibitory effects of SCH 28080 on gastric secretion in man - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study of the inhibitory effects of SCH 28080 on gastric secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of gastric antisecretory effect of SCH 28080 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformation-dependent inhibition of gastric H+,K+-ATPase by SCH 28080 demonstrated by mutagenesis of glutamic acid 820 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound, a K+-competitive inhibitor of the gastric H,K-ATPase, binds near the M5-6 luminal loop, preventing K+ access to the ion binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition kinetics of the gastric H,K-ATPase by K-competitive inhibitor this compound as a tool for investigating the luminal ion pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. moscow.sci-hub.se [moscow.sci-hub.se]

An In-Depth Technical Guide to SCH28080: Discovery and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH28080, chemically identified as 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, emerged in the early 1980s as a pioneering reversible, K+-competitive inhibitor of the gastric H+/K+ ATPase. This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound. It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of its operational pathways. While showing promise in its early development, the progression of this compound was halted due to findings of liver toxicity. Nevertheless, it remains a critical reference compound in the study of gastric acid secretion and the development of subsequent potassium-competitive acid blockers (P-CABs).

Discovery and Development

This compound was developed by the Schering-Plough Corporation as part of a research program aimed at identifying novel anti-ulcer agents. It represented a significant departure from the then-dominant histamine H2-receptor antagonists. The key innovation of this compound was its direct targeting of the final step in the gastric acid secretion pathway: the proton pump, H+/K+ ATPase.

The discovery of this compound was a pivotal moment in the development of acid secretion inhibitors, paving the way for a new class of drugs known as potassium-competitive acid blockers (P-CABs).[1] Although its clinical development was terminated due to hepatotoxicity, its importance as a pharmacological tool and a lead compound for the development of safer P-CABs cannot be overstated.

Caption: A simplified timeline of the discovery and development of this compound.

Chemical and Physicochemical Properties

This compound is a hydrophobic amine with the systematic name 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile. Its structure features an imidazo[1,2-a]pyridine core, which is crucial for its biological activity.

| Property | Value | Reference |

| Chemical Name | 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile | [2][3] |

| Molecular Formula | C18H15N3O | |

| Molecular Weight | 289.33 g/mol | |

| CAS Number | 76081-98-6 | |

| pKa | 5.6 | [2] |

| Melting Point | Not available | |

| Solubility | Not available |

Mechanism of Action

This compound exerts its inhibitory effect on gastric acid secretion by acting as a reversible, potassium-competitive antagonist of the H+/K+ ATPase, the proton pump of the gastric parietal cell.[2][4]

The mechanism can be broken down into the following key steps:

-

Accumulation in Acidic Compartments : As a weak base with a pKa of 5.6, this compound readily crosses cell membranes in its unprotonated form.[2] Upon reaching the acidic environment of the parietal cell's secretory canaliculus, it becomes protonated. This protonation traps the molecule in its active, charged form, leading to a high local concentration at the site of action.[2][3]

-

Competitive Inhibition at the K+ Binding Site : The protonated form of this compound binds to the luminal domain of the H+/K+ ATPase.[2] This binding occurs at or near the potassium-binding site, thereby preventing the binding of K+ ions.[5]

-

Inhibition of the Catalytic Cycle : The binding of K+ is a critical step in the dephosphorylation of the E2-P conformational state of the enzyme, which is necessary for the completion of the catalytic cycle and the transport of H+ ions. By blocking K+ binding, this compound stabilizes the enzyme in a phosphorylated intermediate state, effectively halting the pumping of protons into the gastric lumen.[2]

Caption: Mechanism of action of this compound in the gastric parietal cell.

Quantitative Biological Activity

The inhibitory potency of this compound has been characterized in various in vitro systems.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC50 (H+/K+ ATPase) | 2.5 µM | Rabbit | Microsomal membranes | [4] |

| IC50 (H+/K+ ATPase) | 1.3 µM | Guinea-pig | Purified K+/H+-ATPase, 5 mM KCl | [6] |

| Ki (ATPase activity) | 24 nM | Swine | Gastric vesicles, pH 7 | [2] |

| Ki (pNPPase activity) | 275 nM | Swine | Gastric vesicles, pH 7 | [2] |

Experimental Protocols

H+/K+ ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the H+/K+ ATPase enzyme, typically isolated in gastric microsomal vesicles.

Methodology:

-

Preparation of Gastric Vesicles : Gastric microsomal vesicles rich in H+/K+ ATPase are prepared from the fundic mucosa of a suitable animal model (e.g., rabbit, swine, or guinea-pig) through a series of differential centrifugation and gradient separation steps.

-

Assay Buffer : A typical assay buffer contains Tris-HCl (pH 7.4), MgCl2, and KCl.

-

Enzyme Reaction :

-

The gastric vesicles are pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at 37°C for a defined period.

-

-

Measurement of ATPase Activity : The enzymatic activity is determined by measuring the amount of inorganic phosphate (Pi) liberated from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Fiske-Subbarow method.

-

Data Analysis : The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the H+/K+ ATPase inhibition assay.

Aminopyrine Accumulation Assay

This assay provides an indirect measure of acid secretion in isolated gastric glands or parietal cells. Aminopyrine is a weak base that accumulates in acidic spaces.

Methodology:

-

Isolation of Gastric Glands/Parietal Cells : Gastric glands or individual parietal cells are isolated from the gastric mucosa of an appropriate animal model (e.g., rabbit) by enzymatic digestion (e.g., with collagenase) and mechanical dispersion.

-

Incubation : The isolated glands or cells are incubated in a suitable buffer containing a secretagogue (e.g., histamine, dibutyryl cAMP) to stimulate acid secretion, along with [14C]-labeled aminopyrine and varying concentrations of this compound.[3]

-

Separation : After incubation, the glands/cells are separated from the incubation medium by centrifugation.

-

Measurement of Radioactivity : The amount of [14C]-aminopyrine that has accumulated within the glands/cells is quantified by liquid scintillation counting of both the cell pellet and the supernatant.

-

Data Analysis : The aminopyrine accumulation ratio is calculated as the concentration of aminopyrine inside the cells to that in the medium. The inhibitory effect of this compound is determined by comparing the accumulation ratio in the presence of the inhibitor to that of a stimulated control.

Caption: Workflow for the aminopyrine accumulation assay.

Conclusion

This compound holds a significant place in the history of anti-ulcer drug discovery. As the first well-characterized, reversible K+-competitive inhibitor of the gastric H+/K+ ATPase, it provided a new paradigm for the inhibition of gastric acid secretion. Although its own clinical development was curtailed, the mechanistic insights and the chemical scaffold it provided have been instrumental in the subsequent development of safer and more effective potassium-competitive acid blockers. The experimental protocols and quantitative data associated with this compound continue to be valuable for researchers in the fields of gastroenterology and drug development.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Gastric acid secretion from parietal cells is mediated by a Ca2+ efflux channel in the tubulovesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secretagogue stimulation of [14C]aminopyrine accumulation by isolated canine parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-METHYL-8-(PHENYLMETHOXY)IMIDAZO[1,2-A]PYRIDINE-3-ACETONITRILE | 76081-98-6 [chemicalbook.com]

The Pharmacodynamics of SCH28080: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of SCH28080, a pioneering potassium-competitive acid blocker (P-CAB). This document details its mechanism of action, quantitative inhibitory data, and the experimental methodologies used to elucidate its effects on the gastric H+/K+-ATPase.

Core Mechanism of Action: Reversible Inhibition of the Gastric Proton Pump

This compound is a potent, reversible, and K+-competitive inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells.[1][2] Unlike proton pump inhibitors (PPIs) which form covalent bonds with the enzyme, this compound binds non-covalently to the enzyme in a K+-competitive manner.[1][3] This means it competes with potassium ions for binding to the luminal side of the enzyme.[1]

The inhibitory action of this compound is conformation-dependent, showing a high affinity for the E2 and phosphorylated intermediate (E2-P) forms of the H+/K+-ATPase.[4] By binding to the enzyme, this compound blocks the K+-stimulated dephosphorylation of the catalytic phosphoenzyme intermediate, thereby halting the pump's catalytic cycle and preventing the exchange of intracellular H+ for extracellular K+.[1][2]

Being a weak base with a pKa of 5.6, this compound accumulates in the acidic environment of the parietal cell secretory canaliculi in its protonated, active form.[1][5] This targeted accumulation contributes to its potency and selectivity.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on the H+/K+-ATPase from various in vitro studies.

| Parameter | Value | Species/System | Conditions | Reference |

| IC50 | 1.3 µM | Guinea Pig (Purified K+/H+-ATPase) | 5 mM KCl | [3] |

| Ki (ATPase) | 24 nM | Swine (Gastric Vesicles) | pH 7, Competitive with K+ | [1] |

| Ki (pNPPase) | 275 nM | Swine (Gastric Vesicles) | pH 7, Competitive with K+ | [1] |

Table 1: Inhibitory Potency of this compound on H+/K+-ATPase Activity

| Mutant | Effect on this compound Affinity | Change in Inhibition Kinetics | Reference |

| L809F | ~100-fold decrease | Competitive to Noncompetitive | [6] |

| L809V, I816L, Y925F, M937V | ~10-fold decrease | Competitive to Noncompetitive | [6] |

| L811F, Y922I, I940A | Up to 10-fold decrease | Competitive to Mixed | [6] |

| I819L, Q923V, Y925A | No change | Competitive to Mixed | [6] |

| C813T | 9-fold decrease | Competitive | [6] |

Table 2: Effects of H+/K+-ATPase Mutations on this compound Inhibition

Experimental Protocols

The following sections outline the generalized methodologies employed in key experiments to characterize the pharmacodynamics of this compound.

Preparation of H+/K+-ATPase-Enriched Gastric Membranes

A common starting point for in vitro assays is the isolation of gastric membranes enriched with the H+/K+-ATPase enzyme.

-

Tissue Source: Stomachs from species such as guinea pigs, rabbits, or swine are utilized.[2][3][7]

-

Mucosal Scraping: The gastric mucosa is scraped to collect the parietal cells.[8]

-

Homogenization: The collected tissue is homogenized in a buffered solution (e.g., 200 mM Tris-HCl, pH 7.4) to disrupt the cells.[7]

-

Differential Centrifugation: The homogenate undergoes a series of centrifugation steps. A low-speed centrifugation (e.g., 5000 x g for 10 minutes) removes larger cellular debris. The resulting supernatant is then subjected to a higher speed centrifugation (e.g., 5000 x g for 20 minutes) to pellet the membrane fraction containing the H+/K+-ATPase.[7]

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method, such as the Bradford assay, with bovine serum albumin as a standard.[8]

H+/K+-ATPase Activity Assay

The activity of the H+/K+-ATPase is typically measured by quantifying the rate of ATP hydrolysis, which is often determined by measuring the amount of inorganic phosphate (Pi) released.

-

Pre-incubation: The enzyme preparation is pre-incubated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 30 minutes).[7]

-

Reaction Mixture: The assay is conducted in a reaction mixture containing a buffer (e.g., 20 mM Tris-HCl, pH 7.4), MgCl2 (e.g., 2 mM), and KCl (e.g., 2 mM) to activate the enzyme.[7]

-

Initiation of Reaction: The reaction is initiated by the addition of ATP.

-

Measurement of Phosphate Release: The amount of inorganic phosphate released is quantified colorimetrically. A common method involves the addition of ammonium molybdate and a reducing agent (e.g., ANSA), followed by measuring the absorbance at a specific wavelength (e.g., 660 nm).[8]

-

Data Analysis: The enzyme activity is calculated as the amount of Pi released per unit time (e.g., micromoles of Pi released per hour).[8] The IC50 value is then determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Site-Directed Mutagenesis Studies

To identify the binding site and understand the molecular interactions of this compound with the H+/K+-ATPase, site-directed mutagenesis is employed.

-

Mutant Generation: Specific amino acid residues in the H+/K+-ATPase sequence, particularly in the transmembrane domains and extracellular loops, are mutated using standard molecular biology techniques.[9]

-

Expression of Mutants: The mutated H+/K+-ATPase is expressed in a suitable cell line.

-

Membrane Preparation and Activity Assay: Microsomal membranes containing the mutant enzyme are isolated, and the H+/K+-ATPase activity and its sensitivity to this compound are assayed as described above.[10]

-

Kinetic Analysis: The inhibition kinetics (competitive, noncompetitive, or mixed) of this compound on the mutant enzymes are determined and compared to the wild-type enzyme to elucidate the role of specific residues in inhibitor binding and the mechanism of inhibition.[6]

Visualizing the Pharmacodynamics of this compound

The following diagrams illustrate the key concepts of this compound's pharmacodynamics.

Caption: Mechanism of H+/K+-ATPase inhibition by this compound.

Caption: Generalized workflow for in vitro H+/K+-ATPase inhibition assay.

Intracellular Signaling Pathways

The primary pharmacodynamic effect of this compound is the direct, competitive inhibition of the H+/K+-ATPase. Current research has not extensively detailed direct effects of this compound on other intracellular signaling pathways. Any observed changes in downstream signaling are likely indirect consequences of the inhibition of gastric acid secretion and the subsequent physiological responses, such as alterations in intracellular pH and calcium levels. For instance, changes in acid secretion can indirectly influence signaling pathways like the Sonic Hedgehog (Shh) pathway, which is modulated by intracellular calcium levels that are themselves affected by the activity of the proton pump.[11] However, this is not a direct interaction of this compound with the Shh pathway.

Conclusion

This compound is a well-characterized K+-competitive inhibitor of the gastric H+/K+-ATPase. Its reversible, potent, and targeted mechanism of action has been thoroughly investigated through a variety of in vitro techniques. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working on novel acid suppressive therapies. While its clinical development was halted due to toxicity concerns, this compound remains a crucial pharmacological tool for understanding the function and inhibition of the gastric proton pump.[5][12]

References

- 1. SCH 28080 is a lumenally acting, K+-site inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of gastric antisecretory effect of SCH 28080 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformation-dependent inhibition of gastric H+,K+-ATPase by SCH 28080 demonstrated by mutagenesis of glutamic acid 820 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a K+-competitive inhibitor of the gastric H,K-ATPase, binds near the M5-6 luminal loop, preventing K+ access to the ion binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajpp.in [ajpp.in]

- 8. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Intracellular calcium-release and protein kinase C-activation stimulate sonic hedgehog gene expression during gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Korean Journal of Helicobacter and Upper Gastrointestinal Research [helicojournal.org]

The Role of SCH28080 in Gastric Acid Secretion Research: A Technical Guide

Executive Summary

SCH28080, a pioneering potassium-competitive acid blocker (P-CAB), has been instrumental in advancing our understanding of gastric acid secretion. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental models, and detailed protocols for its use in research. By reversibly inhibiting the gastric H+,K+-ATPase (proton pump) through competition with potassium ions, this compound offers a distinct pharmacological tool compared to traditional proton pump inhibitors (PPIs). This guide is intended for researchers, scientists, and drug development professionals engaged in the study of gastric physiology and the development of novel acid suppressive therapies.

Introduction to this compound: A Potassium-Competitive Acid Blocker

This compound, with the chemical name 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, was one of the first compounds identified as a potassium-competitive inhibitor of the gastric H+,K+-ATPase.[1] Although its development for clinical use was halted due to findings of liver toxicity, it remains a valuable research tool for elucidating the mechanisms of gastric acid secretion.[1]

Chemical Properties

This compound is a hydrophobic, weak base with a pKa of 5.6.[1][2] This property is crucial for its mechanism of action, as it allows the compound to accumulate in the acidic environment of the parietal cell's secretory canaliculi in its protonated, active form.[2]

Overview of its Role in Gastric Acid Secretion Research

This compound has been pivotal in:

-

Defining the role of the luminal K+-binding site of the H+,K+-ATPase in proton translocation.

-

Characterizing the conformational changes of the proton pump during its catalytic cycle.

-

Providing a mechanistic counterpoint to the irreversibly acting PPIs, thereby helping to delineate the binding sites and inhibitory mechanisms of different classes of acid suppressants.[3]

Mechanism of Action

The Gastric H+,K+-ATPase (Proton Pump)

The final step in gastric acid secretion is mediated by the H+,K+-ATPase, an enzyme located in the apical membrane of gastric parietal cells. This P-type ATPase actively transports H+ ions out of the parietal cell into the gastric lumen in exchange for K+ ions. This process is the primary target for pharmacological inhibition of acid secretion.

Competitive Inhibition of the H+,K+-ATPase by this compound

This compound exerts its inhibitory effect by competing with K+ for binding to the luminal aspect of the H+,K+-ATPase.[4][5] This reversible inhibition prevents the K+-dependent dephosphorylation of the enzyme, a critical step in the catalytic cycle, thereby halting proton pumping.[1][2] The inhibition is strictly competitive with respect to K+, meaning that increasing the concentration of K+ can overcome the inhibitory effect of this compound.[4]

Comparison with Proton Pump Inhibitors (PPIs)

The mechanism of this compound differs significantly from that of PPIs like omeprazole.

| Feature | This compound (P-CAB) | Omeprazole (PPI) |

| Mechanism | Reversible, competitive inhibition with K+[1][4] | Irreversible, covalent disulfide bond formation with cysteine residues[3] |

| Activation | Protonation in acidic environment[2] | Acid-catalyzed conversion to a reactive sulfenamide[3] |

| Binding Site | Luminal K+ binding site[2][4] | Luminal cysteine residues[3] |

| Speed of Onset | Rapid | Slower, requires pump activation |

| Duration of Action | Dependent on plasma concentration | Long-lasting, requires synthesis of new enzyme |

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified in various in vitro and in vivo systems.

In Vitro Inhibition Data

| Parameter | Value | Experimental System | Conditions | Reference |

| IC50 | 1.3 µM | Purified K+/H+-ATPase | 5 mM KCl | [5] |

| Ki | 24 nM | Gastric vesicle ATPase activity | pH 7 | [1][2] |

| Ki | 275 nM | Gastric vesicle pNPPase activity | pH 7 | [1][2] |

In Vivo Efficacy Data

| Dose | Inhibition of Acid Secretion | Experimental Model | Reference |

| 50 mg | Significant | Healthy human volunteers (pentagastrin-stimulated) | [6] |

| 200 mg | Approximately 90% | Healthy human volunteers (pentagastrin-stimulated) | [6] |

Experimental Protocols

In Vitro Methodologies

This protocol is adapted from methods used for preparing H+,K+-ATPase from hog gastric mucosa.[7]

-

Tissue Preparation: Obtain fresh hog stomachs and place them on ice. Separate the fundic mucosa from the muscle layer.

-

Homogenization: Mince the mucosa and homogenize in a buffered sucrose solution (e.g., 0.25 M sucrose, 5 mM Tris-HCl, pH 7.4).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 10 min) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 60 min) to pellet the microsomes.

-

-

Density Gradient Centrifugation: Resuspend the microsomal pellet and layer it onto a discontinuous Ficoll or sucrose density gradient. Centrifuge at high speed (e.g., 150,000 x g for 2 hours).

-

Collection and Storage: The H+,K+-ATPase-enriched fraction will be located at the interface of the gradient. Collect this fraction, wash with buffer, and store at -80°C.

This assay measures the rate of ATP hydrolysis by the H+,K+-ATPase.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, and ATP.

-

Enzyme Preparation: Add a known amount of the prepared gastric microsomes to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding KCl to the desired concentration. A control reaction without KCl is run in parallel to measure basal Mg2+-ATPase activity.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination of Reaction: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

-

Phosphate Determination: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Fiske-Subbarow method.

-

Calculation: The K+-stimulated ATPase activity is calculated as the difference between the Pi released in the presence and absence of KCl.

This assay measures the K+-stimulated phosphatase activity of the H+,K+-ATPase.[8]

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, and p-nitrophenylphosphate (pNPP).

-

Enzyme Preparation: Add gastric microsomes to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding KCl. A control without KCl is also prepared.

-

Incubation: Incubate at 37°C.

-

Termination of Reaction: Stop the reaction by adding a strong base (e.g., NaOH).

-

Measurement: Measure the absorbance of the produced p-nitrophenolate at 410 nm.

-

Calculation: The K+-stimulated pNPPase activity is the difference in absorbance between the samples with and without KCl.

This assay provides an index of acid accumulation in the acidic spaces of parietal cells.[9][10]

-

Isolation of Gastric Glands: Isolate gastric glands from a rabbit or guinea pig stomach by collagenase digestion.

-

Incubation Medium: Prepare an incubation buffer (e.g., Krebs-Ringer bicarbonate) containing [14C]aminopyrine and the desired secretagogues (e.g., histamine, carbachol).

-

Experimental Setup: Add the isolated gastric glands to the incubation medium with or without this compound.

-

Incubation: Incubate the glands at 37°C for a specified time (e.g., 30-60 minutes).

-

Separation: Separate the glands from the incubation medium by centrifugation through a layer of silicone oil.

-

Lysis and Scintillation Counting: Lyse the gland pellet and measure the radioactivity using a liquid scintillation counter.

-

Calculation: The aminopyrine accumulation ratio is calculated as the ratio of the radioactivity inside the glands to the radioactivity in the incubation medium.

In Vivo Methodology

This model allows for the repeated collection of gastric juice from conscious animals.[11]

-

Animal Preparation: Surgically implant a chronic gastric fistula in rats and allow them to recover.

-

Fasting: Fast the animals overnight before the experiment, with free access to water.

-

Basal Acid Secretion: Collect gastric juice through the fistula for a defined period to determine the basal acid output.

-

Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection).

-

Stimulation of Acid Secretion: Administer a secretagogue such as histamine or pentagastrin to stimulate acid secretion.

-

Gastric Juice Collection: Collect gastric juice at regular intervals for several hours.

-

Analysis: Measure the volume of the collected gastric juice and determine its acid concentration by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.

-

Calculation: The acid output is expressed as milliequivalents of H+ per unit of time.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

Caption: Signaling pathways for gastric acid secretion and the inhibitory action of this compound.

Experimental Workflow for In Vitro H+,K+-ATPase Inhibition Studies

Caption: Workflow for in vitro assessment of H+,K+-ATPase inhibition by this compound.

Experimental Workflow for In Vivo Gastric Acid Secretion Studies

Caption: Workflow for in vivo evaluation of this compound's effect on gastric acid secretion.

Conclusion

This compound remains an indispensable tool in the field of gastric acid secretion research. Its distinct mechanism of reversible, potassium-competitive inhibition of the H+,K+-ATPase provides a valuable pharmacological probe to investigate the intricacies of the proton pump and the overall physiology of acid secretion. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this compound to further our understanding of gastric health and disease, and to aid in the development of next-generation acid suppressive therapies.

References

- 1. SCH 28080 is a lumenally acting, K+-site inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound prevents omeprazole inhibition of the gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of gastric antisecretory effect of SCH 28080 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the inhibitory effects of SCH 28080 on gastric secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of (H+ + K+)-ATPase from hog gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of H+/K+-ATPase activity in human gastric biopsy specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An improved method to evaluate secretory activity of isolated gastric glands and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carbonic anhydrase activity and aminopyrine uptake in isolated gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Studies of SCH28080 and the Gastric Proton Pump: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on SCH28080, a pioneering potassium-competitive acid blocker (P-CAB), and its interaction with the gastric H+/K+-ATPase, commonly known as the proton pump. This document elucidates the mechanism of action, binding kinetics, and key experimental methodologies used to characterize this important class of compounds.

Introduction to this compound and the Gastric H+/K+-ATPase

The gastric H+/K+-ATPase is the primary enzyme responsible for gastric acid secretion, exchanging potassium ions (K+) for protons (H+) against a concentration gradient. This compound, a substituted pyridyl[1,2a]imidazole, emerged as a significant tool in understanding the function of this proton pump. Unlike proton pump inhibitors (PPIs) that form covalent bonds, this compound is a reversible inhibitor, acting as a K+-competitive antagonist at the luminal aspect of the H+/K+-ATPase.[1][2] Its development paved the way for a new class of acid suppressants.

Mechanism of Action of this compound

This compound's inhibitory action is multifaceted and relies on its physicochemical properties and its specific interaction with the proton pump.

2.1. Potassium-Competitive Inhibition: this compound reversibly inhibits the H+/K+-ATPase in a manner that is competitive with respect to the concentration of K+.[1][3][4] This means that this compound and K+ vie for the same or overlapping binding sites on the enzyme. The inhibition is observed for both the ATPase and p-nitrophenylphosphatase (pNPPase) activities of the enzyme.[1][2] Kinetic studies have consistently demonstrated this competitive relationship.[3][5]

2.2. Luminal Site of Action and Protonation: A key feature of this compound is its action from the luminal (acidic) side of the gastric parietal cell.[1][2] Being a weak base with a pKa of 5.6, this compound accumulates in the acidic canaliculi of the parietal cells in its protonated form.[1] This protonated state is the active inhibitory species, exhibiting increased potency at lower pH.[1][4] Experiments using a non-protonatable analogue of this compound showed significantly less inhibitory activity, confirming the importance of protonation for its mechanism of action.[1]

2.3. Interaction with the E2 Conformation: The H+/K+-ATPase cycles through different conformational states during its catalytic cycle. This compound preferentially binds to the E2 and E2-P (phosphorylated) conformations of the enzyme.[6] By binding to these states, it blocks the K+-stimulated dephosphorylation of the enzyme, a critical step in the proton pumping process.[1]

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified in numerous studies. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme/System | Conditions | Reference |

| Ki (ATPase) | 24 nM | Gastric (H+ + K+)-ATPase | pH 7.0 | [1][2] |

| Ki (pNPPase) | 275 nM | Gastric (H+ + K+)-ATPase | pH 7.0 | [1][2] |

| IC50 (ATPase) | 1.3 µM | Purified K+/H+-ATPase | 5 mM KCl | [3][5] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon foundational research. The following sections outline the core experimental protocols used in the study of this compound.

4.1. Preparation of Gastric H+/K+-ATPase (Hog Gastric Microsomes):

This protocol describes the isolation of H+/K+-ATPase-enriched microsomes from hog gastric mucosa, a common source for in vitro studies.

-

Tissue Preparation: Obtain fresh hog stomachs from a slaughterhouse. The fundic portion of the gastric mucosa is scraped and homogenized.[7]

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to remove cellular debris and enrich for microsomal vesicles.

-

Density Gradient Centrifugation: The microsomal fraction is further purified using a Ficoll density gradient centrifugation.[7][8] This step separates the H+/K+-ATPase-containing vesicles from other membranes.

-

Vesicle Characterization: The resulting vesicle preparations are characterized for their protein content and enzymatic activity. Purity is often assessed by SDS-PAGE, looking for the characteristic ~95 kDa band of the H+/K+-ATPase α-subunit.[7]

4.2. H+/K+-ATPase Activity Assay:

This assay measures the ATP hydrolysis activity of the proton pump and its inhibition by compounds like this compound.

-

Reaction Mixture Preparation: A reaction buffer is prepared, typically containing Tris-HCl (pH 7.4), MgCl2, and KCl.[9]

-

Enzyme Incubation: A known amount of the prepared gastric microsomes (containing the H+/K+-ATPase) is added to the reaction buffer.

-

Inhibitor Addition: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture and pre-incubated with the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.[9]

-

Termination and Phosphate Quantification: The reaction is stopped after a defined incubation period (e.g., 20-30 minutes at 37°C) by adding an acidic solution like trichloroacetic acid.[9] The amount of inorganic phosphate (Pi) released from ATP hydrolysis is then quantified, often using a colorimetric method like the Fiske-Subbarow method or the malachite green assay.[10]

-

Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.

4.3. p-Nitrophenylphosphatase (pNPPase) Activity Assay:

This assay measures the K+-stimulated phosphatase activity of the H+/K+-ATPase, which is also inhibited by this compound.

-

Reaction Setup: The assay is performed in a similar buffer system as the ATPase assay, but with p-nitrophenyl phosphate (pNPP) as the substrate instead of ATP.

-

Measurement of Product Formation: The reaction progress is monitored by measuring the formation of p-nitrophenol, a yellow product, spectrophotometrically at 410 nm.

-

Inhibition Studies: The assay is conducted in the presence of varying concentrations of this compound to determine its inhibitory effect on the pNPPase activity.

4.4. Aminopyrine Accumulation Assay:

This cellular assay provides an indirect measure of acid secretion in isolated gastric glands or parietal cells.

-

Isolation of Gastric Glands/Parietal Cells: Gastric glands are isolated from rabbit or guinea pig gastric mucosa by collagenase digestion.[11]

-

Incubation with [14C]-Aminopyrine: The isolated glands are incubated with radiolabeled [14C]-aminopyrine, a weak base that accumulates in acidic compartments.

-

Stimulation of Acid Secretion: Acid secretion is stimulated using secretagogues like histamine or dibutyryl-cAMP.[12][13]

-

Inhibitor Treatment: The effect of this compound is assessed by adding it to the incubation medium.

-

Measurement of Accumulation: After incubation, the cells are separated from the medium, and the amount of accumulated [14C]-aminopyrine is determined by scintillation counting. A decrease in accumulation indicates inhibition of acid secretion.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and workflows discussed.

References

- 1. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCH 28080 is a lumenally acting, K+-site inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mutational analysis of putative SCH 28080 binding sites of the gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of gastric antisecretory effect of SCH 28080 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformation-dependent inhibition of gastric H+,K+-ATPase by SCH 28080 demonstrated by mutagenesis of glutamic acid 820 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and characterization of (H+ + K+)-ATPase from hog gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 9. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ujms.net [ujms.net]

- 11. Inhibition of 14C-aminopyrine accumulation in isolated rabbit gastric glands by the H2-receptor antagonist HOE 760 (TZU-0460) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase activity and aminopyrine uptake in isolated gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism and gastric acid secretion. Substrate-dependency of aminopyrine accumulation in isolated rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SCH28080: A Technical Guide to a Potassium-Competitive Acid Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH28080 is a pioneering compound in the class of potassium-competitive acid blockers (P-CABs), representing a significant departure from traditional proton pump inhibitors (PPIs) for the management of acid-related disorders. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity. Detailed quantitative data are presented in tabular format for clarity, and key biological pathways and experimental workflows are visualized using diagrams to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of gastric acid suppressants.

Introduction

Gastric acid secretion is a fundamental physiological process, essential for digestion and defense against pathogens. However, dysregulation of this process can lead to prevalent conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. For decades, the mainstay of treatment has been proton pump inhibitors (PPIs), which irreversibly inactivate the gastric H+,K+-ATPase, the final step in the acid secretion pathway.

This compound emerged as a novel therapeutic agent that inhibits the H+,K+-ATPase through a distinct and reversible mechanism. As a potassium-competitive acid blocker, this compound directly competes with K+ ions for binding to the luminal aspect of the proton pump, thereby preventing the conformational changes necessary for proton translocation. This guide delves into the technical details of this compound, providing a foundational understanding for further research and development in this class of drugs.

Chemical and Pharmacological Properties

This compound, with the chemical name 2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine-3-acetonitrile, is a hydrophobic amine that acts as a reversible inhibitor of the gastric H+,K+-ATPase.[1][2]

Physicochemical Properties

A key characteristic of this compound is its nature as a weak base with a pKa of 5.6.[3] This property is crucial for its mechanism of action, as the protonated form of the molecule is the active inhibitory species.[3] In the highly acidic environment of the parietal cell canaliculus, this compound accumulates in its protonated state, leading to potent and localized inhibition of the proton pump.[3]

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various in vitro assays. These data are summarized in the tables below.

| Parameter | Value | Conditions | Source |

| Ki (ATPase activity) | 24 nM | pH 7, competitive with K+ | [3] |

| Ki (pNPPase activity) | 275 nM | pH 7, competitive with K+ | [3] |

| Ki | 0.02 µM (20 nM) | for K+/H+-ATPase | [4] |

| Ki | 0.12 µM (120 nM) | competitive with K+ | [5][6] |

| Ki | 220 µM | for Na+/K+-ATPase | [4] |

| Parameter | Value | Conditions | Source |

| IC50 | 1.3 µM | Purified K+/H+-ATPase, 5 mM KCl | [7][8] |

| IC50 | 0.029 µM | Histamine-induced [14C]aminopyrine uptake in isolated rabbit parietal cells | [6] |

| Parameter | Value | Source |

| pKa | 5.6 | [3] |

Mechanism of Action

This compound exerts its acid-suppressing effect by directly and reversibly inhibiting the gastric H+,K+-ATPase. This enzyme is responsible for the exchange of cytoplasmic H+ for luminal K+, the final step in gastric acid secretion.

Potassium-Competitive Inhibition

The primary mechanism of this compound is its competitive inhibition with potassium ions at the K+-binding site on the luminal side of the H+,K+-ATPase.[1][2][3] By binding to this site, this compound prevents the binding of K+, which is essential for the dephosphorylation of the enzyme and its return to a conformation ready to transport another proton. This reversible blockade effectively halts the pumping of H+ into the gastric lumen.

Signaling Pathway of Gastric Acid Secretion and this compound Interference

Gastric acid secretion is regulated by a complex interplay of neural and hormonal signals that converge on the parietal cell. The diagram below illustrates the principal signaling pathways and the point of intervention for this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

Preparation of H+,K+-ATPase-Enriched Gastric Vesicles

This protocol describes the isolation of membrane vesicles enriched with H+,K+-ATPase from porcine or rabbit gastric mucosa, a common starting material for in vitro assays.

Materials:

-

Fresh or frozen gastric mucosa

-

Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

-

Differential centrifugation equipment

-

Sucrose gradient solutions

Procedure:

-

Scrape the gastric mucosa from the underlying muscle layers.

-

Mince the mucosa and homogenize in ice-cold homogenization buffer.

-

Perform a series of differential centrifugations to remove cellular debris, nuclei, and mitochondria, resulting in a microsomal pellet.

-

Resuspend the microsomal pellet and layer it onto a discontinuous sucrose gradient.

-

Centrifuge at high speed to separate membrane fractions based on density.

-

Collect the fraction enriched in H+,K+-ATPase, typically found at the interface of two sucrose layers.

-

Wash the collected vesicles to remove residual sucrose and store at -80°C.

H+,K+-ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the isolated H+,K+-ATPase and is used to determine the inhibitory potency of compounds like this compound.

Materials:

-

H+,K+-ATPase-enriched vesicles

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2)

-

ATP

-

Potassium chloride (KCl)

-

This compound or other test compounds

-

Malachite green reagent for phosphate detection

Procedure:

-

Pre-incubate the H+,K+-ATPase vesicles with the desired concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding ATP and KCl. The K+-stimulated ATPase activity is the activity of interest.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using the malachite green assay.

-

Calculate the percent inhibition of ATPase activity at each this compound concentration and determine the IC50 value.

Measurement of Acid Accumulation in Isolated Parietal Cells

This cell-based assay assesses the effect of inhibitors on the acid-secreting function of intact parietal cells using a weakly basic dye that accumulates in acidic compartments.

Materials:

-

Isolated rabbit or guinea pig parietal cells

-

[14C]-aminopyrine (radiolabeled weak base)

-

Histamine or other secretagogues

-

This compound or other test compounds

-

Scintillation counter

Procedure:

-

Isolate parietal cells from gastric mucosa using collagenase digestion and enrichment techniques.

-

Pre-incubate the isolated parietal cells with this compound.

-

Add [14C]-aminopyrine and a secretagogue (e.g., histamine) to stimulate acid secretion.

-

Incubate the cells to allow for aminopyrine accumulation in the acidic canaliculi.

-

Separate the cells from the incubation medium by centrifugation through a layer of silicone oil.

-

Lyse the cells and measure the amount of accumulated [14C]-aminopyrine using a scintillation counter.

-

Determine the effect of this compound on secretagogue-stimulated aminopyrine uptake.

Experimental Workflow

The development and characterization of a potassium-competitive acid blocker like this compound typically follows a structured experimental workflow, from initial screening to in vivo validation.

Conclusion

This compound stands as a seminal molecule in the field of gastric acid suppression, demonstrating the viability of potassium-competitive inhibition of the H+,K+-ATPase as a therapeutic strategy. Its reversible mechanism of action and distinct pharmacological profile offered a valuable alternative to the prevailing PPIs. The experimental protocols and data presented in this guide provide a comprehensive technical foundation for understanding the evaluation of this compound and other P-CABs. While newer P-CABs with improved pharmacokinetic and pharmacodynamic properties have since been developed, the study of this compound remains crucial for a complete understanding of this important class of drugs and for guiding future innovations in the treatment of acid-related diseases.

References

- 1. Inhibition kinetics of the gastric H,K-ATPase by K-competitive inhibitor this compound as a tool for investigating the luminal ion pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SCH 28080 is a lumenally acting, K+-site inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SCH 28080 is a more selective inhibitor than SCH 32651 at the K+ site of gastric K+/H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanism of gastric antisecretory effect of SCH 28080 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of gastric antisecretory effect of SCH 28080 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preclinical Efficacy of SCH28080: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical data on the efficacy of SCH28080, a pioneering potassium-competitive acid blocker (P-CAB). By delving into its mechanism of action, quantitative efficacy data, and the experimental protocols used in its initial assessment, this document serves as a detailed resource for professionals in the field of gastric acid-related drug discovery and development.

Core Mechanism of Action: A Reversible Potassium-Competitive Inhibitor

This compound exerts its antisecretory effect through a highly specific and reversible inhibition of the gastric H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs) which require acid activation and form covalent bonds, this compound acts as a K+-competitive inhibitor.[1][3] It binds to the luminal K+ site of the ATPase, thereby preventing the conformational changes necessary for proton translocation.[1][3][4] The protonated form of this compound, a weak base with a pKa of 5.6, is the active inhibitory species, accumulating in the acidic environment of the parietal cell canaliculus.[1][5]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of H+,K+-ATPase Activity

| Preparation | Substrate | Inhibition Type | Ki (nM) | IC50 (µM) | Species |

| Gastric Vesicles | ATPase | Competitive with K+ | 24 | - | Not Specified |

| Gastric Vesicles | pNPPase | Competitive with K+ | 275 | - | Not Specified |

| Purified H+,K+-ATPase | ATPase (5 mM KCl) | Competitive with K+ | - | 1.3 | Guinea Pig |

Data sourced from multiple preclinical studies.[1][3]

Table 2: Inhibition of Gastric Acid Secretion in Isolated Gastric Glands/Mucosa

| Model | Stimulant | Measured Effect | IC50 | Species |

| Isolated Gastric Glands | Histamine, High K+, Dibutyryl cAMP | Inhibition of aminopyrine accumulation | Not specified, but effective | Rabbit |

| Isolated Gastric Mucosa | Histamine, Methacholine | Abolished acid secretory response | 5 x 10-8 M | Guinea Pig |

| Isolated Gastric Mucosa | Dibutyryl cAMP + Theophylline | Inhibited acid secretory response | 5 x 10-7 M | Guinea Pig |

Aminopyrine accumulation is an index of acid secretion.[2][6]

Table 3: In Vivo Antisecretory and Cytoprotective Effects

| Model | Dosage | Effect | Species |

| Histamine-stimulated dogs | 1 mg/kg i.v. | Prolonged suppression of acid secretion | Dog |

| - | 10 mg/kg p.o. | Increased total gastric mucus | Rat |

| Isolated gastric mucosa | 10-6 - 10-4 M | Dose-dependent increase in bicarbonate secretion | Guinea Pig |

These findings highlight the dual action of this compound in both reducing acid and enhancing mucosal defense mechanisms.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

H+,K+-ATPase Inhibition Assay

Objective: To determine the inhibitory activity and kinetics of this compound on the proton pump.

Protocol:

-

Preparation of Gastric Vesicles/Purified Enzyme: Gastric microsomes rich in H+,K+-ATPase are prepared from homogenized gastric mucosa of rabbits or guinea pigs through differential centrifugation. Further purification can be achieved using density gradient centrifugation.

-

ATPase Activity Measurement: The assay mixture typically contains the enzyme preparation, buffer (e.g., Tris-HCl at pH 7.4), MgCl2, and ATP. The reaction is initiated by the addition of KCl to stimulate ATPase activity.

-

Inhibition Studies: Various concentrations of this compound are pre-incubated with the enzyme preparation before the addition of KCl.

-

Quantification: The liberated inorganic phosphate (Pi) from ATP hydrolysis is measured colorimetrically.

-

Kinetic Analysis: To determine the type of inhibition, the assay is performed with varying concentrations of both K+ and this compound. Data are then plotted using Lineweaver-Burk or other kinetic models.

Aminopyrine Accumulation Assay in Isolated Gastric Glands

Objective: To assess the effect of this compound on acid secretion in an ex vivo model.

Protocol:

-

Isolation of Gastric Glands: Gastric glands are isolated from the stomach of rabbits by enzymatic digestion with collagenase.

-

Incubation: The isolated glands are incubated in a buffer containing [14C]-aminopyrine, a weak base that accumulates in acidic compartments.

-

Stimulation and Inhibition: Glands are stimulated to secrete acid using secretagogues such as histamine, carbachol, or dibutyryl-cAMP. The effect of this compound is assessed by adding it at various concentrations to the incubation medium.

-

Measurement: After incubation, the glands are separated from the medium by centrifugation. The amount of accumulated [14C]-aminopyrine within the glands is quantified by liquid scintillation counting.

-

Data Analysis: The ratio of intracellular to extracellular aminopyrine concentration is calculated as an index of acid secretion.

Visualizing Pathways and Processes

The following diagrams illustrate the key pathways and experimental workflows related to this compound.

References

- 1. SCH 28080 is a lumenally acting, K+-site inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of gastric antisecretory effect of SCH 28080 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a K+-competitive inhibitor of the gastric H,K-ATPase, binds near the M5-6 luminal loop, preventing K+ access to the ion binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the mechanisms of the antisecretory and cytoprotective actions of SCH 28080 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of SCH28080 with the Gastric Proton Pump

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between SCH28080, a potent and reversible inhibitor, and the gastric proton pump (H+/K+-ATPase). This document details the mechanism of action, binding kinetics, and the regulatory pathways involved, supported by experimental data and methodologies.

Introduction: The Gastric Proton Pump and its Inhibition